COX-2 Binding Affinity: Celecoxib vs. Other Selective COX-2 Inhibitors
Celecoxib exhibits one of the highest binding affinities for the COX-2 enzyme among the clinically studied coxibs. In a recombinant human COX-2 enzyme assay, the overall saturation binding affinity (Kd) for celecoxib was determined to be 1.6 nM. This is notably higher than the affinities measured for valdecoxib (2.6 nM), rofecoxib (51 nM), and etoricoxib (260 nM) [1]. While the functional selectivity of these compounds is a separate parameter (detailed below), this high intrinsic binding affinity for the target enzyme is a defining molecular characteristic of celecoxib that distinguishes it from other agents in its class.
| Evidence Dimension | COX-2 Enzyme Binding Affinity |
|---|---|
| Target Compound Data | 1.6 nM |
| Comparator Or Baseline | Valdecoxib (2.6 nM), Rofecoxib (51 nM), Etoricoxib (260 nM) |
| Quantified Difference | Celecoxib binding affinity is 1.6x higher than valdecoxib, 32x higher than rofecoxib, and 163x higher than etoricoxib. |
| Conditions | Recombinant human COX-2 enzyme assay |
Why This Matters
High target binding affinity is a critical component of a compound's potency profile and can influence dose requirements, making it a key differentiator for research into drug-receptor interactions and for the development of high-sensitivity assays.
- [1] Gierse JK, Zhang Y, Hood WF, Walker MC, Trigg JS, Maziasz TJ, et al. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. J Pharmacol Exp Ther. 2005 Mar;312(3):1206-12. View Source
